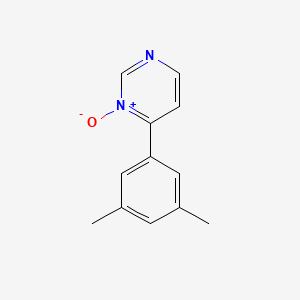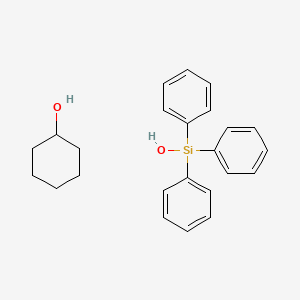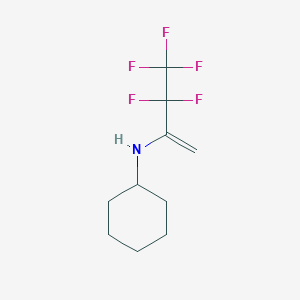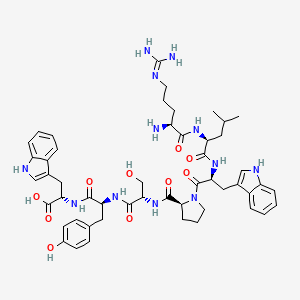
5-(Heptamethyltrisiloxanyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Heptamethyltrisiloxanyl)pentanoic acid: is a unique organosilicon compound characterized by the presence of a heptamethyltrisiloxane group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Heptamethyltrisiloxanyl)pentanoic acid typically involves the reaction of heptamethyltrisiloxane with a pentanoic acid derivative under specific conditions. One common method includes the hydrosilylation of an unsaturated pentanoic acid derivative with heptamethyltrisiloxane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 5-(Heptamethyltrisiloxanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The silicon atoms in the heptamethyltrisiloxane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted siloxane derivatives.
Scientific Research Applications
Chemistry: 5-(Heptamethyltrisiloxanyl)pentanoic acid is used as a coupling agent in organic synthesis, facilitating the formation of complex molecules. It is also employed in the preparation of siloxane-based polymers and materials.
Biology: In biological research, this compound is used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its unique structural properties.
Medicine: The compound’s ability to modify surfaces makes it valuable in medical device coatings, improving their performance and longevity. It is also investigated for its potential in targeted drug delivery applications.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 5-(Heptamethyltrisiloxanyl)pentanoic acid involves its interaction with various molecular targets. The heptamethyltrisiloxane group imparts hydrophobicity and flexibility to the molecule, allowing it to interact with hydrophobic surfaces and molecules. The pentanoic acid group can form hydrogen bonds and ionic interactions, facilitating its binding to specific targets. These interactions enable the compound to modify surfaces, enhance material properties, and deliver active agents in biological systems.
Comparison with Similar Compounds
- 5-(Triethoxysilyl)pentanoic acid
- 5-(Trimethylsilyl)pentanoic acid
- 5-(Dimethylsilyl)pentanoic acid
Comparison: 5-(Heptamethyltrisiloxanyl)pentanoic acid is unique due to the presence of the heptamethyltrisiloxane group, which imparts distinct hydrophobic and flexible properties compared to other similar compounds. This makes it particularly useful in applications requiring enhanced surface modification and material compatibility. The longer siloxane chain also provides greater flexibility and stability, making it more effective in certain industrial and biomedical applications.
Properties
CAS No. |
860817-31-8 |
|---|---|
Molecular Formula |
C12H30O4Si3 |
Molecular Weight |
322.62 g/mol |
IUPAC Name |
5-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]pentanoic acid |
InChI |
InChI=1S/C12H30O4Si3/c1-17(2,3)15-19(6,7)16-18(4,5)11-9-8-10-12(13)14/h8-11H2,1-7H3,(H,13,14) |
InChI Key |
LBCLZCBDHRARSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)



![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)
